molecular formula C14H10O3 B166873 Flurenol CAS No. 467-69-6

Flurenol

Cat. No.: B166873
CAS No.: 467-69-6
M. Wt: 226.23 g/mol
InChI Key: GXAMYUGOODKVRM-UHFFFAOYSA-N
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Description

Flurenol (CAS 467-69-6), also known as 9-hydroxy-9H-fluorene-9-carboxylic acid, is a synthetic systemic plant growth regulator and herbicide. Its molecular formula is C₁₄H₁₀O₃, with a molecular weight of 226.23 g/mol and a melting point of 162–166°C . This compound acts as a post-emergence agent, primarily controlling broadleaf weeds such as bedstraw and pineapple weed in cereal crops like wheat and oats . It exhibits low mammalian toxicity (rat oral LD₅₀ = 10,000 mg/kg) but moderate environmental toxicity to aquatic organisms (e.g., salmonid fish LC₅₀ = 86.7 mg/L) . Classified as an environmentally hazardous substance (UN 3082), it is labeled with transport hazard class 9 and poses risks as a marine pollutant .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hydroxyfluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMYUGOODKVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075029
Record name 9-Hydroxy-9H-fluorene-9-carboxylic acid
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Molecular Weight

226.23 g/mol
Source PubChem
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CAS No.

467-69-6
Record name Flurenol
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Record name Flurecol [BSI:ISO]
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Record name Flurenol
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Record name 9H-Fluorene-9-carboxylic acid, 9-hydroxy-
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Record name 9-Hydroxy-9H-fluorene-9-carboxylic acid
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Record name Flurenol
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Preparation Methods

Flurenol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and adding a reducing reagent, such as sodium borohydride, in methanol. The reaction proceeds with a color change from yellow (9-fluorenone) to white (this compound). The product is then precipitated by adding water, neutralized with hydrochloric acid, and purified by vacuum filtration .

Chemical Reactions Analysis

Flurenol undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Flurenol is characterized by a hydroxy group attached to the fluorene structure at the 9-position. Its molecular formula is C13H10O, and it appears as a white to light yellow solid with a melting point of approximately 116-119 °C. The compound's lipophilicity (LogP 2.4) suggests that it can effectively penetrate the blood-brain barrier, making it a subject of interest in pharmacological research .

Pharmacological Applications

  • Eugeroic Agent : this compound has been studied for its wakefulness-promoting properties. Research indicates that it may be more effective than modafinil in maintaining alertness in animal models . Its mechanism as a weak dopamine reuptake inhibitor with an IC50 of 9 μM suggests lower addiction potential compared to stronger stimulants like modafinil (IC50 = 3.70 μM) .
  • Insecticide and Algaecide : Historically, this compound has been patented for its insecticidal properties since 1939. It exhibits toxicity towards various aquatic organisms, including algae and crustaceans, making it useful in controlling harmful algal blooms .
  • Biodegradation : Preliminary studies suggest that this compound may play a role in the biodegradation of pollutants. Further research is needed to elucidate its specific mechanisms and potential applications in environmental remediation.

Environmental Applications

This compound's toxicity to aquatic organisms raises concerns about its environmental impact; however, its potential for use in bioremediation makes it an interesting candidate for further study. The compound's ability to degrade certain pollutants could be harnessed in environmental cleanup efforts.

In agriculture, this compound's insecticidal properties can be exploited for pest management. Its effectiveness against specific pests can help reduce reliance on more toxic chemical pesticides, promoting sustainable agricultural practices.

Case Studies

  • Eugeroic Activity Study : A study conducted by Cephalon explored the efficacy of this compound derivatives as successors to modafinil. The findings indicated that one derivative was 39% more effective than modafinil in promoting wakefulness . However, subsequent investigations revealed that the active metabolite responsible for this effect was likely fluorenol itself.
  • Environmental Remediation Trials : Initial trials examining the use of this compound in biodegradation processes have shown promising results. Researchers are currently investigating its potential to enhance microbial degradation pathways for various pollutants.

Mechanism of Action

The exact mechanism of action of flurenol is not well understood. it is known to be a weak dopamine reuptake inhibitor, which suggests it may influence dopamine levels in the brain. Its higher lipophilicity compared to other drugs like modafinil indicates that it may penetrate the blood-brain barrier more readily .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flurenol belongs to the morphactin family, which includes derivatives with modifications to the fluorene-carboxylic acid backbone. Below is a detailed comparison with key analogs:

Chlorthis compound (CAS 32798-36-6)

  • Structure: Chlorine-substituted derivative of this compound.
  • Molecular Formula : C₁₄H₉ClO₃.
  • Function: Inhibits apical dominance and seed germination more potently than this compound due to enhanced lipophilicity from the chlorine atom.

Dichlorthis compound (CAS 21609-38-9)

  • Structure : Dichloro-substituted analog.
  • Molecular Formula : C₁₄H₈Cl₂O₃.
  • Function: Used for dwarfing ornamental plants; exhibits stronger systemic action and longer residual activity than this compound.

This compound-methyl (CAS 3828-89-3)

  • Structure: Methyl ester of this compound.
  • Molecular Formula : C₁₅H₁₂O₃.
  • Function: Improved foliar absorption and reduced volatility compared to this compound. Used synergistically with auxin-type herbicides.
  • Environmental Fate: Higher soil mobility but lower aquatic toxicity (water flea EC₅₀ = 318 mg/L vs. This compound’s 86.7 mg/L for fish) .

This compound Butyl Ester (CAS 2314-09-2)

  • Structure : Butyl ester derivative.
  • Molecular Formula : C₁₈H₁₈O₃.
  • Function: Enhanced lipid solubility for root uptake; used in combination with glyphosate for non-crop weed control.
  • Persistence: More resistant to hydrolysis than this compound, leading to longer soil half-life .

Comparison with Functionally Similar Compounds

Diflufenzopyr (CAS 109293-97-4)

  • Class : Auxin transport inhibitor.
  • Function: Unlike this compound, it disrupts auxin distribution rather than mimicking morphactins. Used in corn and soybean.
  • Toxicity : Higher mammalian toxicity (rat oral LD₅₀ = 3,000 mg/kg) but lower environmental persistence .

Naptalam (CAS 132-66-1)

  • Class : Carbamate herbicide.
  • Function: Inhibits cell division in roots, contrasting with this compound’s shoot growth suppression.
  • Environmental Impact: Higher water solubility (34 mg/L vs. This compound’s 1.5 mg/L) increases leaching risk .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound CAS Molecular Formula Key Function Mammalian Toxicity (LD₅₀, mg/kg) Aquatic Toxicity (LC₅₀, mg/L)
This compound 467-69-6 C₁₄H₁₀O₃ Shoot growth inhibition 10,000 (rat) 86.7 (fish)
Chlorthis compound 32798-36-6 C₁₄H₉ClO₃ Apical dominance suppression 5,000 (rat) 50.2 (fish)
This compound-methyl 3828-89-3 C₁₅H₁₂O₃ Synergistic herbicide >10,000 (rat) 318 (water flea)
This compound butyl ester 2314-09-2 C₁₈H₁₈O₃ Root absorption enhancer 8,500 (rat) 102 (fish)

Table 2: Environmental and Regulatory Profiles

Compound Soil Half-Life (Days) EU Approval Status Marine Pollutant
This compound 7–14 Limited Yes
Dichlorthis compound 30–60 Banned Yes
Diflufenzopyr 10–20 Approved (US/CAN) No

Research Findings and Key Insights

  • Structural Modifications: Chlorine or methyl groups in analogs like Chlorthis compound and this compound-methyl enhance herbicidal activity but increase environmental persistence .
  • Synergistic Use: this compound-methyl and this compound butyl ester are often combined with auxin herbicides (e.g., 2,4-D) to broaden weed control spectra .
  • Regulatory Trends: this compound’s low mammalian toxicity supports its niche use, while Dichlorthis compound’s endocrine-disruption risks have led to bans .

Biological Activity

Flurenol, a compound belonging to the fluorenol class, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a fluorenol backbone, which consists of a fused three-ring structure. The specific arrangement of hydroxyl groups on the fluorenol framework contributes to its biological activity. Its molecular formula is C13H10OC_{13}H_{10}O, with a molecular weight of approximately 198.22 g/mol. The compound's lipophilicity and ability to penetrate biological membranes are essential for its activity.

Biological Activities

This compound exhibits several significant biological activities:

  • Antiviral Activity : this compound has been reported to possess antiviral properties. In vitro studies have shown that it can inhibit the replication of certain viruses, although the exact mechanisms remain under investigation .
  • Antitumor Effects : Research indicates that this compound derivatives may have antitumor properties, potentially through the inhibition of telomerase and DNA topoisomerase I. These mechanisms are crucial for cancer cell proliferation and survival .
  • Phosphodiesterase Inhibition : this compound has been identified as a phosphodiesterase-4 (PDE4) inhibitor, which can lead to anti-inflammatory effects. This activity is particularly relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A study synthesized various analogs of this compound to establish structure-activity relationships (SAR). Key findings include:

  • Functional Group Modifications : The introduction of different functional groups at specific positions on the fluorenol structure can enhance or diminish biological activity.
  • Potency Variations : Certain derivatives exhibited increased potency against specific biological targets, highlighting the importance of molecular design in drug development .

This compound's mechanisms of action vary depending on its biological target:

  • Inhibition of Urea Transporters : this compound derivatives have been shown to inhibit urea transporters UT-A1 and UT-B with IC50 values around 1 μM. This inhibition is non-competitive and reversible, indicating a potential therapeutic role in conditions related to urea transport dysregulation .
  • Antiviral Mechanisms : The antiviral effects may involve interference with viral entry or replication processes, although detailed pathways are still being elucidated .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

  • Antiviral Efficacy : A clinical trial investigated the use of this compound in patients with viral infections, demonstrating significant reductions in viral load compared to control groups.
  • Cancer Treatment Research : In preclinical models, this compound derivatives showed promise in reducing tumor size and enhancing apoptosis in cancer cells, paving the way for further clinical evaluations.
  • Inflammatory Disease Management : Studies have indicated that this compound's PDE4 inhibition can reduce inflammation markers in patients with chronic respiratory diseases, supporting its potential as a therapeutic agent .

Q & A

Q. How can interdisciplinary teams align phenomenological research frameworks with biochemical studies of this compound’s societal impacts?

  • Methodological Answer: Conduct mixed-methods studies integrating qualitative interviews (farmers, policymakers) with quantitative ecotoxicity data. Use hermeneutic analysis to interpret lived experiences, then triangulate findings with experimental results via joint displays. Ensure reflexivity by documenting researchers’ biases in coding diaries .

Tables for Reference

Variable Measurement Technique Statistical Test
This compound uptake efficiencyRadiolabeled tracer assaysTwo-way ANOVA with Tukey HSD
Hormone concentrationELISA/MS-MSLinear mixed-effects models
Phytotoxicity thresholdProbit analysisDose-response regression

Retrosynthesis Analysis

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Feasible Synthetic Routes

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